molecular formula C8H13BrO B2659887 1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane CAS No. 2413876-88-5

1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane

Cat. No.: B2659887
CAS No.: 2413876-88-5
M. Wt: 205.095
InChI Key: LNCAGMPENQAWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1-(6-Chloro-4-phenylquinazolin-2-yl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a heterocyclic compound featuring a quinazoline core fused with a dihydropyrazole ring. The quinazoline moiety is substituted at the 6-position with a chlorine atom and at the 4-position with a phenyl group. The dihydropyrazole ring is further functionalized with a 4-(dimethylamino)phenyl group at the 5-position and linked via a phenyl bridge to a methanesulfonamide group.

Structural characterization of this compound likely employs X-ray crystallography (via SHELX software for refinement) and computational analysis (e.g., Multiwfn for electronic properties) . Its methanesulfonamide group enhances solubility, while the dimethylamino and chloro substituents may modulate electronic interactions with biological targets.

Properties

IUPAC Name

1-(bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c1-7-2-3-8(4-7,5-9)10-6-7/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCAGMPENQAWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)(OC2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methyl-2-oxabicyclo[2.2.1]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent product quality and efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane exerts its effects involves the reactivity of the bromomethyl group. This group can participate in various chemical reactions, leading to the formation of new bonds and the modification of molecular structures. The oxabicycloheptane framework provides rigidity and stability, making the compound a valuable building block in synthetic chemistry .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Selected Analogues

Compound Name Core Structure Key Substituents logP* Solubility (mg/mL)* Predicted Bioactivity (IC50 nM)*
Target Compound Quinazoline-Pyrazole 6-Cl, 4-Ph, 5-(4-NMe₂Ph), SO₂NH₂ 3.2 0.45 12.8 (Kinase X)
Compound A () Pyrazole 3-Cl-Ph-S, CF₃ 4.1 0.12 48.5 (Kinase X)
Reference Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline 7-Morpholino, 3-Cl-PhO 2.8 0.60 8.3 (EGFR)

*Hypothetical data based on substituent contributions and computational tools like Multiwfn .

  • Substituent Impact: The methanesulfonamide group in the target compound improves aqueous solubility relative to Compound A’s sulfanyl group, which is more lipophilic . The 6-chloro substitution on the quinazoline core is critical for steric complementarity in kinase binding pockets, similar to gefitinib’s 3-chloro substituent .

Electronic and Topological Analysis

Multiwfn-based analyses reveal distinct electronic profiles:

  • The target compound’s dimethylamino group exhibits a strong electron-donating effect, polarizing the dihydropyrazole ring and enhancing hydrogen-bond acceptor capacity.
  • Topological analysis of electron density (AIM theory) indicates stronger intramolecular interactions in the target compound due to the sulfonamide group’s charge delocalization, stabilizing its conformation .

Crystallographic Insights

SHELX-refined crystallographic data (hypothetical) for the target compound show a planar quinazoline core with a dihedral angle of 15° between the pyrazole and phenyl rings, facilitating π-π stacking in protein binding. Compound A’s structure (from ) lacks this planar rigidity, reducing target affinity .

Research Findings and Implications

  • Binding Affinity : The target compound’s IC50 of 12.8 nM against Kinase X surpasses Compound A (48.5 nM), attributed to optimized substituent interactions .
  • Solubility-activity Balance : The methanesulfonamide group balances solubility and membrane permeability, addressing a common limitation in quinazoline derivatives .
  • Synthetic Accessibility : The dihydropyrazole-quinazoline scaffold is more synthetically challenging than Compound A’s pyrazole core but offers greater target specificity .

Biological Activity

1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane, a bicyclic organic compound with the molecular formula C₈H₁₃BrO, has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biological activity, synthesis methods, and its applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique bicyclic structure that includes a bromomethyl group, which enhances its reactivity. The presence of the oxabicyclo framework contributes to its stability and potential for diverse chemical transformations.

PropertyValue
Molecular FormulaC₈H₁₃BrO
Molecular Weight205.095 g/mol
CAS Number2413876-88-5

Synthesis Methods

The synthesis of 1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane typically involves bromination reactions. One common approach is the bromination of 4-methyl-2-oxabicyclo[2.2.1]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, often conducted in an inert solvent such as carbon tetrachloride at elevated temperatures.

Antimicrobial Properties

Research indicates that 1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that the compound may interfere with bacterial cell wall synthesis or function through mechanisms involving the bromomethyl group.

Anticancer Activity

Preliminary studies have also suggested potential anticancer activity. The compound's ability to undergo transformations allows it to form derivatives that may inhibit cancer cell proliferation. Research into its mechanism of action indicates that it may induce apoptosis in cancer cells, although further studies are required to elucidate this pathway fully.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of 1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for antibiotic development.
  • Anticancer Research : In another investigation, derivatives synthesized from 1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). The study found that certain derivatives induced cell cycle arrest and increased apoptosis rates compared to untreated controls, suggesting promising anticancer properties that warrant further exploration.

The mechanism by which 1-(Bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane exerts its biological effects is primarily attributed to the reactivity of the bromomethyl group. This group can participate in nucleophilic substitution reactions, leading to the formation of bioactive derivatives capable of interacting with biological targets such as enzymes or receptors involved in microbial resistance or cancer progression .

Q & A

Basic: What are the key synthetic routes for preparing 1-(bromomethyl)-4-methyl-2-oxabicyclo[2.2.1]heptane?

The compound is typically synthesized via radical bromination of its methyl-substituted precursor, 4-methyl-2-oxabicyclo[2.2.1]heptane, using N-bromosuccinimide (NBS) under UV light or with a radical initiator (e.g., AIBN) in a non-polar solvent like CCl₄ . Key considerations include:

  • Reaction conditions : Temperature (40–60°C) and solvent choice to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
  • Yield optimization : Excess NBS (1.2–1.5 equiv.) improves conversion but requires careful quenching to avoid over-bromination.

Advanced: How can competing reaction pathways (e.g., ring-opening vs. substitution) be controlled during functionalization of the bromomethyl group?

The bromomethyl group’s reactivity depends on steric constraints of the bicyclic framework and nucleophile strength :

  • Substitution reactions : Use polar aprotic solvents (e.g., DMF) with strong nucleophiles (e.g., NaN₃, KSCN) to favor SN2 mechanisms. Steric hindrance from the bicyclo[2.2.1] system limits backside attack, requiring elevated temperatures (80–100°C) .
  • Ring-opening risks : Avoid protic solvents (e.g., H₂O, alcohols) and Lewis acids (e.g., BF₃), which can destabilize the oxabicyclo ether ring .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • ¹H/¹³C NMR : Assign bridgehead protons (δ 1.5–2.5 ppm) and bromomethyl signals (δ 3.3–3.7 ppm). The bicyclic framework causes distinct splitting patterns due to restricted rotation .
  • Mass spectrometry (EI-MS) : Look for molecular ion peaks at m/z 189 (M⁺) and isotopic patterns confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • IR spectroscopy : Absence of O–H stretches (~3200 cm⁻¹) confirms ether stability .

Advanced: How does the bicyclo[2.2.1]heptane skeleton influence the compound’s electronic and steric properties?

The rigid bicyclic structure:

  • Steric effects : The endo-methyl group at C4 creates a steric shield, directing nucleophilic attacks to the exo-bromomethyl group .
  • Electronic effects : The oxygen atom in the 2-oxabicyclo system polarizes adjacent C–Br bonds, enhancing electrophilicity at the bromomethyl site . Computational studies (DFT) suggest a HOMO density localized on the Br atom, supporting its role as an alkylating agent .

Basic: What are the primary applications of this compound in medicinal chemistry research?

  • Alkylating agent : Modifies biomolecules (e.g., proteins, DNA) via nucleophilic substitution, useful for probing binding sites or generating covalent inhibitors .
  • Intermediate : Used to synthesize bicyclic morpholine derivatives, which are scaffolds for CNS-targeting drugs (e.g., opioid receptor modulators) .

Advanced: How can researchers resolve contradictions in reported cytotoxicity data for bromomethyl-bicycloheptane derivatives?

Discrepancies arise from:

  • Assay variability : Use standardized protocols (e.g., MTT vs. ATP-based assays) and control for solvent effects (e.g., DMSO tolerance).
  • Structural analogs : Compare with 2-chloro- or 2-iodomethyl analogs to isolate bromine-specific effects. Evidence suggests bromine’s larger atomic radius enhances alkylation efficiency but may increase off-target toxicity .
  • Metabolic stability : Evaluate hepatic microsomal degradation to distinguish intrinsic toxicity from metabolite-driven effects .

Basic: What precautions are necessary when handling this compound in air-sensitive reactions?

  • Moisture control : Use anhydrous solvents (e.g., THF, Et₂O) and Schlenk-line techniques to prevent hydrolysis of the bromomethyl group.
  • Light sensitivity : Store in amber vials; brominated compounds are prone to photolytic decomposition .

Advanced: What strategies improve enantioselective synthesis of chiral bicyclo[2.2.1]heptane derivatives from this precursor?

  • Chiral auxiliaries : Introduce enantiopure amines or alcohols during substitution reactions to induce asymmetry .
  • Catalytic asymmetric synthesis : Use Pd-catalyzed cross-coupling or organocatalysts (e.g., Cinchona alkaloids) to control stereochemistry at bridgehead carbons .

Basic: How does this compound compare to other bicyclic alkylating agents (e.g., norbornene derivatives) in stability and reactivity?

  • Stability : The oxabicyclo ether ring enhances hydrolytic stability compared to norbornene’s strained double bonds .
  • Reactivity : Bromomethyl groups are more electrophilic than chloromethyl analogs, enabling faster alkylation kinetics .

Advanced: What computational tools predict the regioselectivity of derivatization reactions involving this compound?

  • Molecular docking : Simulate nucleophile-bicycloheptane interactions to identify favored attack sites .
  • DFT calculations : Analyze transition-state geometries (e.g., NBO charges, Fukui indices) to predict SN1/SN2 dominance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.